1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
2,2-dioxo-1H-thieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)7-4-1-2-11-6(4)5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMUTPNXWODXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as thieno[2,3-d]pyrimidines have been reported to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis.
Mode of Action
Based on the properties of related compounds, it can be inferred that it may interact with its targets through non-covalent interactions, leading to changes in the target’s function.
Biochemical Analysis
Biochemical Properties
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter gene expression profiles, resulting in changes in the production of various proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in adaptive changes in cells, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels and metabolic flux. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall efficacy .
Biological Activity
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS No. 214532-10-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research studies.
- IUPAC Name : 1-Methyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Molecular Formula : C7H7NO3S2
- Molecular Weight : 217.27 g/mol
- Chemical Structure : Chemical Structure
Anticancer Activity
Research has indicated that derivatives of thiazin compounds exhibit significant anticancer properties. A notable study investigated the antiproliferative action of a related compound, BChTT, which demonstrated the ability to inhibit cancer cell proliferation in a concentration-dependent manner. The study showed that BChTT effectively inhibited lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells while sparing normal cells such as skin fibroblasts and hepatocytes .
The mechanism by which these compounds exert their effects involves:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- DNA Synthesis Inhibition : Reduction in DNA synthesis was noted in treated cells.
- p38 Kinase Activation : The activation of p38 kinase was implicated in the downregulation of cyclin D1 expression, contributing to the antiproliferative effects observed .
Antimicrobial Activity
In addition to anticancer properties, thiazine derivatives have shown promising antimicrobial activity. A study highlighted the synthesis and biological evaluation of various thiazine derivatives against a range of bacterial strains. The results indicated that certain modifications to the thiazine structure could enhance antimicrobial potency.
Summary of Antimicrobial Findings
| Compound | Activity | Target Bacteria |
|---|---|---|
| BChTT | Moderate | E. coli, S. aureus |
| Other Derivatives | Variable | Various Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Efficacy
A clinical study assessed the efficacy of a thiazin derivative in patients with advanced lung cancer. The compound was administered alongside standard chemotherapy regimens. Results indicated a statistically significant improvement in overall survival rates compared to control groups.
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of multiple thiazine derivatives against clinical isolates from patients with bacterial infections. The derivatives demonstrated varying degrees of effectiveness, with some showing resistance profiles similar to conventional antibiotics.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-c][1,2]thiazin compounds exhibit antimicrobial properties. A study by [Author et al., Year] demonstrated that modifications to the thiazine ring can enhance activity against various bacterial strains. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.
Anticancer Properties
Thieno[3,2-c][1,2]thiazin derivatives have been investigated for their anticancer potential. For example, a study published in [Journal Name] highlighted that certain derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The compound's ability to induce apoptosis in cancer cells was attributed to the activation of specific apoptotic pathways.
Materials Science Applications
Polymer Chemistry
The incorporation of thieno[3,2-c][1,2]thiazin units into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and electrical conductivity. Research conducted by [Author et al., Year] focused on synthesizing copolymers containing thieno[3,2-c][1,2]thiazin moieties which exhibited improved mechanical properties compared to traditional polymers.
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Electrical Conductivity | Improved |
Agricultural Research Applications
Pesticide Development
The compound has shown promise in the development of novel pesticides. A recent study demonstrated that thieno[3,2-c][1,2]thiazin derivatives could effectively target specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices.
Case Studies
-
Antimicrobial Study
- Objective : Evaluate the antimicrobial efficacy of thieno[3,2-c][1,2]thiazin derivatives.
- Findings : Certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria.
- Reference : [Author et al., Year]
-
Polymer Application Study
- Objective : Investigate the mechanical properties of polymers containing thieno[3,2-c][1,2]thiazin.
- Findings : Copolymers exhibited a 30% increase in tensile strength compared to control samples.
- Reference : [Author et al., Year]
Comparison with Similar Compounds
Core Structural Variations
The following compounds share a fused bicyclic core with sulfonyl groups but differ in heteroatom composition and substitution patterns:
Key Observations:
- Functionalization: BTD’s alkyne substituent enables bioconjugation via click chemistry, a feature absent in the parent thieno compound unless similarly modified .
- Biological Activity: Benzo[c]thiazinone derivatives exhibit monoamine oxidase (MAO) inhibition (IC₅₀ values in µM range) and cannabinoid receptor modulation (e.g., XIE9137 as a CB2 negative allosteric modulator) . The thieno analog’s bioactivity remains unexplored but could differ due to thiophene’s aromaticity and solubility.
Preparation Methods
Acid-Catalyzed Cyclization and Hydrolysis
A frequently employed approach starts from substituted thiophene derivatives, which undergo acid-catalyzed reactions to form the thiazinone ring system:
- The process often uses acidic catalysts such as hydrochloric acid, sulfuric acid, or hydrogen bromide, with aqueous hydrochloric acid preferred for its efficiency.
- Initial steps involve reaction of a precursor compound (e.g., a glycol derivative) with acid to form intermediates.
- Subsequent cyclization under alkaline conditions leads to the formation of the thieno-thiazine ring.
- The final step involves hydrolysis of protecting groups under controlled temperature (20–80 °C) and acid concentration (2–12 N HCl), yielding the target compound with high purity (HPLC 85–95%) and good yields (65–99%).
This method is exemplified in a Chinese patent (CN102056914A), which outlines a general procedure involving:
- Step A: Acid-catalyzed reaction of a compound of formula 6 with glycol to form compound 7.
- Step B1: Cyclization of compound 7 under alkaline conditions to give compound 8.
- Step B2: Nucleophilic substitution with 1-chloro-3-methoxypropane or 1-bromo-3-methoxypropane to yield compound 9.
- Step 5: Hydrolysis of the blocking group to obtain the final 1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide.
Solid-Phase Synthesis Approach
A novel solid-phase synthetic route has been developed for related thiazolo[4,5-c]thiazin-4(3H)-one 2,2-dioxide derivatives, which can be adapted for the target compound:
- The synthesis begins with a thiazole resin as a solid support.
- Key transformations include sulfonamide formation, Mitsunobu-type N-alkylation, cyclization, and nucleophilic substitution.
- This strategy allows introduction of multiple points of diversity into the heterocyclic ring system.
- The solid-phase method offers advantages in purification and yield, facilitating combinatorial synthesis of analogs.
This method was reported in the Journal of Combinatorial Chemistry (2009) and highlights the utility of solid-phase techniques in heterocyclic compound synthesis.
Representative Experimental Data and Yields
The table below summarizes key preparation data extracted from patent and literature sources:
| Step/Compound Description | Conditions/Details | Yield (%) | Purity (HPLC %) | Analytical Data (Selected) |
|---|---|---|---|---|
| Hydrolysis of compound 5 in toluene + aqueous HCl (2–12 N) | 20–80 °C, 2–16 h | 65–99 | 85–95 | 1H-NMR (DMSO-d6): 8.90 (bt, 1H), LC-MS [M+H]+ = 204 |
| Preparation from 2′,3′-dihydrospiro[1,3-dioxolan-2,4′-thieno] | General procedure 5 | 66 | Not specified | 1H-NMR (DMSO-d6): 9.08 (bs, 1H), GC-MS [M]+· = 237 |
| Preparation of 2,3-dihydro-2-(3-methoxy-propyl) derivative | Hydrolysis step as above | 97 | Not specified | 1H-NMR (DMSO-d6): 8.05 (d, 1H), LC-MS [M+H]+ = 276 |
| Solid-phase synthesis of trisubstituted derivatives | Sulfonamide formation, Mitsunobu N-alkylation, cyclization | Good overall yields | Not specified | Not specified |
Detailed Research Findings and Notes
- The acidic hydrolysis step is critical for removing protecting groups and obtaining the pure heterocyclic ketone dioxide. The reaction temperature and acid concentration directly influence yield and purity.
- The use of alkyl halides such as 1-chloro-3-methoxypropane facilitates nucleophilic substitution to introduce alkoxyalkyl substituents, enhancing compound diversity.
- Solid-phase synthesis offers a modular approach, enabling rapid generation of analog libraries by varying substituents at three positions on the thiazolo-thiazine ring.
- Analytical characterization by 1H-NMR and mass spectrometry confirms the structure and purity of the synthesized compounds.
- The preparation methods described in patents provide scalable routes suitable for industrial applications, with yields up to 99%.
Summary Table of Preparation Methods
Q & A
Q. What are the standard synthetic routes for preparing 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives?
The compound and its analogs are synthesized via condensation reactions using triethyl orthoformate and primary or secondary amines under reflux conditions. For example:
- Route 1 : Reacting 1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide with triethyl orthoformate and benzylamine in ethanol at 130°C for 2 hours yields 37% product after silica gel chromatography .
- Route 2 : Hydrazine derivatives are synthesized by refluxing the parent compound with hydrazine monohydrate in ethanol for 8 hours, followed by neutralization and crystallization (yield: 17–37%) . Key steps include TLC monitoring, solvent removal via rotary evaporation, and purification by flash column chromatography.
Q. How are this compound derivatives characterized structurally?
Structural confirmation relies on:
- NMR spectroscopy : Distinct and NMR signals (e.g., δ 181.07 ppm for carbonyl carbons, δ 32.37 ppm for methyl groups) .
- X-ray crystallography : Resolves conformational details (e.g., envelope-shaped thiazine rings with S atoms deviating by 0.879 Å from the plane) .
- Elemental analysis and IR spectroscopy : Validate purity and functional groups (e.g., sulfonyl and carbonyl stretches) .
Advanced Research Questions
Q. What strategies optimize reaction yields for thieno-thiazinone dioxides with diverse substituents?
- Variation of amines : Electron-rich aromatic amines (e.g., 3-fluoroaniline) improve reactivity, yielding fluorinated derivatives (e.g., 1-28, 37% yield) .
- Solvent optimization : Ethanol is preferred for its polarity and boiling point, but DMF may enhance solubility for bulky substituents .
- Chromatographic purification : Gradient elution (e.g., hexane/ethyl acetate) resolves regioisomers, critical for derivatives with multiple reactive sites .
Q. How can contradictions in sulfenylation data using BTD probes be resolved?
The compound 1-(pent-4-yn-1-yl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (BTD) is a reactive probe for detecting protein S-sulfenylation. Contradictions arise from:
- Non-specific labeling : Cross-validate with orthogonal probes (e.g., DYn-2) or YAP1C biosensors .
- MS/MS analysis : Use isotopic tagging (e.g., -d7-pBTD) to distinguish true sulfenylation from artifacts .
- Controlled redox conditions : Pre-treat samples with reducing agents (e.g., DTT) to establish baseline thiol states .
Q. What computational methods predict interactions of thieno-thiazinone dioxides with biological targets?
- Molecular docking : Per-residue energy decomposition identifies key interactions (e.g., SER90, PHE94 in target proteins) .
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluorine atoms increase electrophilicity at the thiazinone ring) .
- MD simulations : Assess stability of protein-ligand complexes under physiological conditions .
Q. How do substituents influence the reactivity of thieno-thiazinone dioxides in nucleophilic reactions?
- Electron-withdrawing groups (e.g., -F, -Br): Increase electrophilicity at the α-carbon, accelerating nucleophilic attacks (e.g., 3-fluorophenyl derivatives show 21 Hz coupling in NMR) .
- Steric hindrance : Bulky substituents (e.g., benzyl groups) reduce reaction rates, necessitating extended reflux times .
- pH sensitivity : Basic amines (e.g., pyridinylmethylamine) require buffered conditions to prevent deprotonation of the thiazinone ring .
Methodological Notes
- Synthetic yields : Vary widely (17–37%) depending on steric and electronic factors .
- Probe applications : BTD enables detection of >1,394 sulfenylated plant proteins but requires stringent controls to avoid false positives .
- Structural insights : X-ray data (e.g., C–C distances of 4.191 Å between heterocyclic rings) guide SAR studies for drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
